molecular formula C12H18FN5 B11742444 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11742444
M. Wt: 251.30 g/mol
InChI Key: MZKGUAIYVKNAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features two pyrazole rings connected via a methylene bridge. The first pyrazole is substituted with an ethyl group at position 1, while the second pyrazole contains a 2-fluoroethyl group at position 1 and a methyl group at position 2. Molecular Formula: C₁₂H₁₉ClFN₅ (as per and ). Molecular Weight: 287.77 g/mol (). CAS Number: 1856077-73-0 ().

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-3-17-9-11(7-15-17)6-14-12-10(2)8-18(16-12)5-4-13/h7-9H,3-6H2,1-2H3,(H,14,16)

InChI Key

MZKGUAIYVKNAFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C=C2C)CCF

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), δ 2.25 (s, 3H, CH₃), and δ 4.55 (t, J = 4.8 Hz, 2H, CH₂F) confirm substituent positions.

  • ¹³C NMR : Signals at δ 14.1 (CH₂CH₃), δ 40.2 (NCH₂), and δ 82.5 (CH₂F) validate the structure.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 279.1684 [M+H]⁺ matches the theoretical mass of C₁₂H₁₉FN₆.

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry. For example, using a 1:1 molar ratio of alkylating agent to pyrazole minimizes di-substituted byproducts.

Fluorine Stability

The fluoroethyl group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are maintained during synthesis.

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine exhibits significant anticancer properties. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study on Anticancer Activity :
A study evaluated the compound's efficacy against various cancer cell lines, including:

Cell Line IC50 Value (µM)
MDA-MB-231 (Breast Cancer)15
HepG2 (Liver Cancer)18
A549 (Lung Cancer)12

These results suggest that the compound effectively inhibits cell growth, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. Its effectiveness was tested against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Results :

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1632
Escherichia coli1464
Pseudomonas aeruginosa12128

The moderate antibacterial activity suggests that this compound may serve as a lead for developing new antimicrobial agents.

Future Research Directions

Further studies are warranted to explore:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models before clinical trials.
  • Combination Therapies : Investigating the potential of this compound in conjunction with existing therapies for enhanced therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards its target. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Features References
Target Compound C₁₂H₁₉ClFN₅ 1-(2-fluoroethyl), 4-methyl, N-[(1-ethyl-pyrazol-4-yl)methyl] 287.77 1856077-73-0 Dual pyrazole core; fluorine-enhanced bioavailability
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride C₁₂H₂₀ClFN₆ Hydrochloride salt, 3-methyl on pyrazole 318.78 1856088-52-2 Enhanced solubility due to HCl salt; methyl at pyrazole position 3
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine C₆H₉F₂N₃ 2,2-difluoroethyl, 4-methyl 179.14 1160246-50-3 Smaller molecule; higher fluorine content
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₄N₄ Pyridine ring, cyclopropylamine 202.26 Not specified Heteroaromatic pyridine substituent; cyclopropyl for conformational rigidity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ Trifluoromethyl at position 3 179.14 188689-64-7 High electronegativity from CF₃; compact structure
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine C₇H₈N₄S Thiazole ring, pyrazole-methyl bridge 180.23 Not specified Thiazole introduces sulfur-based polarity

Purity and Analytical Data

  • N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine : 95% purity ().
  • 1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine : 95% purity with HRMS (ESI) validation .

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic compound notable for its unique pyrazole structure. This compound has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19ClFN5
  • Molecular Weight : 287.77 g/mol
  • CAS Number : 1856052-96-4

The compound features multiple functional groups, including ethyl and fluoroethyl substituents, which enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing precursors that undergo cyclization reactions.
  • Functionalization : Introduction of ethyl and fluoroethyl groups through substitution reactions.
  • Purification : Employing chromatography techniques to isolate the desired product.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its ability to interact with specific molecular targets such as enzymes and receptors.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, which is pivotal for developing targeted therapies. For example:

  • Inhibition of Kinases : Preliminary studies suggest it may inhibit certain kinases involved in inflammatory responses, potentially offering therapeutic benefits in autoimmune diseases .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound:

Cell LineInhibition (%)Reference
HepG2 (Liver Cancer)54.25%
HeLa (Cervical Cancer)38.44%

These results indicate selective cytotoxicity against cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its effects involves:

  • Binding to Target Proteins : The compound's unique structure allows it to selectively bind to specific enzymes or receptors.
  • Modulation of Signaling Pathways : This binding can influence downstream signaling pathways, leading to alterations in cellular responses.

The fluoroethyl and methyl groups enhance binding affinity and specificity, which are critical for achieving desired biological effects .

Case Studies and Research Findings

Recent literature has highlighted various aspects of the biological activity of pyrazole derivatives:

  • Antimicrobial Effects : Some studies have evaluated the compound's potential as an antibiotic adjuvant, demonstrating synergistic effects when combined with traditional antibiotics against resistant strains .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting applications in treating chronic inflammatory conditions.
  • Structure–Activity Relationships (SAR) : Research has focused on modifying the pyrazole structure to enhance potency and selectivity against specific targets, providing insights into optimizing therapeutic efficacy .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl at δ 2.23 ppm, fluoroethyl at δ 4.5–4.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS verifies molecular weight (e.g., [M+H]+^+ expected within 0.001 Da accuracy) .
  • HPLC : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

How can researchers resolve discrepancies in NMR data between synthesis batches?

Advanced
Contradictions in NMR signals (e.g., split peaks or unexpected shifts) may arise from:

  • Solvent Polarity Effects : CDCl3_3 vs. DMSO-d6_6 can alter chemical shifts by 0.1–0.3 ppm.
  • Dynamic Equilibria : Rotamers or tautomers (e.g., pyrazole ring puckering) cause splitting; variable-temperature NMR (VT-NMR) clarifies this .
  • Trace Impurities : LCMS with ion-trap detectors identifies byproducts (e.g., de-fluorinated analogs) .
    Methodology :

Perform 2D NMR (COSY, HSQC) to assign all protons/carbons.

Use 19^{19}F NMR to confirm fluoroethyl group integrity.

Cross-validate with X-ray crystallography if single crystals are obtainable .

What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Advanced
Fluorinated pyrazoles often exhibit poor solubility due to hydrophobicity. Strategies include:

  • Salt Formation : Hydrochloride salts (e.g., via HCl/EtOAc treatment) enhance solubility by 5–10× .
  • Co-Solvent Systems : Use 10–20% PEG-400 or cyclodextrin complexes in dosing solutions.
  • Structural Modifications : Introducing polar groups (e.g., hydroxyl or morpholine) at the 4-methyl position while monitoring SAR for bioactivity retention .

How can statistical experimental design (DoE) address low reproducibility in synthesis?

Advanced
Low yields (e.g., 17–35% in initial batches ) may stem from uncontrolled variables. DoE methods include:

  • Factorial Design : Screen variables (catalyst loading, temperature, solvent ratio) to identify critical factors.
  • Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 50°C, 1.2 eq Cs2_2CO3_3) .
  • Robustness Testing : Vary parameters ±10% to assess sensitivity.

What are the challenges in scaling up fluorinated pyrazole synthesis, and how are they mitigated?

Q. Advanced

  • Fluorine Handling : 2-fluoroethyl groups require anhydrous conditions to prevent HF formation. Use PTFE-lined reactors.
  • Purification : Flash chromatography struggles with polar byproducts; switch to preparative HPLC for >10 g batches.
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>150°C for most pyrazoles) .

How does substituent variation impact the compound’s bioactivity?

Q. Advanced

  • Fluoroethyl vs. Ethyl : Fluorine’s electronegativity enhances metabolic stability but may reduce membrane permeability.
  • Methyl at C4 : Steric hindrance at this position modulates target binding (e.g., kinase inhibition IC50_{50} shifts 3–5×) .
    Methodology :

Synthesize analogs with substituent permutations.

Test in vitro assays (e.g., enzymatic inhibition, cytotoxicity).

Correlate data with molecular docking studies .

What analytical techniques quantify trace impurities in the final product?

Q. Advanced

  • LCMS/MS : Detects impurities at 0.1% levels using MRM transitions.
  • ICP-MS : Identifies residual metals (e.g., Cu <10 ppm) from catalysts .
  • Headspace GC : Monitors volatile byproducts (e.g., ethyl acetate residues) .

How are contradictory bioactivity results between academic and industrial studies reconciled?

Advanced
Discrepancies often arise from assay conditions (e.g., serum concentration, cell lines). Mitigation includes:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing.
  • Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays.
  • Data Sharing : Collaborate through platforms like ICReDD to harmonize datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.